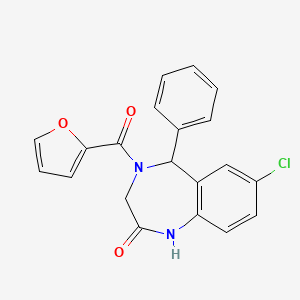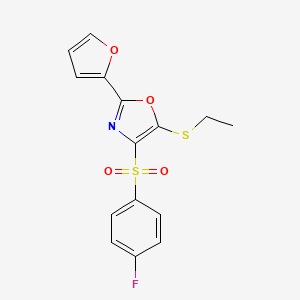![molecular formula C15H13BrN2O2 B10807516 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B10807516.png)
1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a furan ring, and a dihydropyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a furan boronic acid or ester is reacted with a brominated intermediate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of interest.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound can be used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism by which 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
- 1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
- 1-[5-(4-Methylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Comparison:
- Uniqueness: The presence of the bromine atom in 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. Bromine’s larger atomic size and higher electronegativity can lead to different steric and electronic effects, impacting the compound’s overall behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)18-14(15-3-2-8-20-15)9-13(17-18)11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3 |
InChI Key |
VMSVKWUFPMKUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B10807441.png)

![5-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B10807451.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B10807458.png)
![N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B10807460.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B10807488.png)
![4-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B10807506.png)


![2-{[4-(4-Chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}acetamide](/img/structure/B10807509.png)

![2-{[3-(4-Ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-2-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B10807532.png)
![ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate](/img/structure/B10807535.png)
